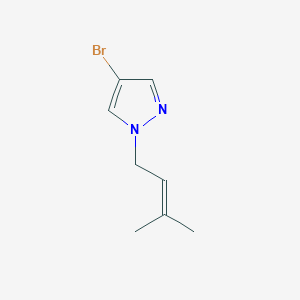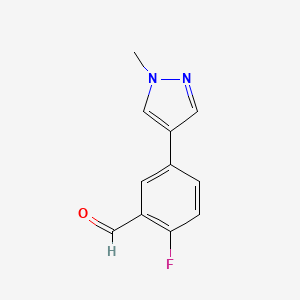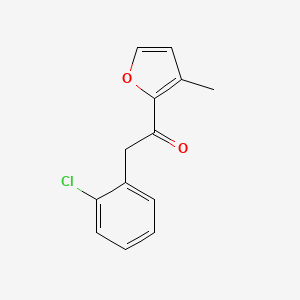![molecular formula C10H16N2S B1465738 1-[(Thiophen-3-yl)methyl]piperidin-3-amin CAS No. 1248157-51-8](/img/structure/B1465738.png)
1-[(Thiophen-3-yl)methyl]piperidin-3-amin
Übersicht
Beschreibung
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Thiophen-3-yl)methyl]piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Thiophen-3-yl)methyl]piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine Derivate, einschließlich “1-[(Thiophen-3-yl)methyl]piperidin-3-amin”, wurden als besitzend einer breiten Palette therapeutischer Eigenschaften beschrieben . Sie wurden bei der Entwicklung von Arzneimitteln mit vielfältigen Anwendungen in der medizinischen Chemie eingesetzt, darunter entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antifungale, antioxidative, Östrogenrezeptor-modulierende, antimitotische, antimikrobielle, Kinase-hemmende und anticancer-Eigenschaften .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt . Sie können eine schützende Schicht auf der Oberfläche von Metallen bilden und so Oxidation und Korrosion verhindern.
Materialwissenschaften
Im Bereich der Materialwissenschaften spielen Thiophenderivate eine bedeutende Rolle. Sie werden bei der Entwicklung von organischen Halbleitern eingesetzt , was zur Weiterentwicklung elektronischer Geräte beiträgt.
Organische Feldeffekttransistoren (OFETs)
Thiophen-basierte Moleküle spielen eine wichtige Rolle bei der Herstellung von organischen Feldeffekttransistoren (OFETs) . Diese Transistoren werden in verschiedenen elektronischen Geräten eingesetzt, darunter Sensoren, Speichereinheiten und organische Leuchtdioden (OLEDs).
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt . OLEDs werden in verschiedenen Displayanwendungen eingesetzt, darunter Fernsehgeräte, Computermonitore und Mobiltelefone.
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem weisen viele pharmakologische Eigenschaften auf, wie z. B. Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften . Suprofen beispielsweise hat ein 2-substituiertes Thiophen-Gerüst und ist als nichtsteroidales Antirheumatikum bekannt .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Some piperidine derivatives have shown to target enzymes such as cholinesterase and beta-secretase .
Mode of Action
Some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . They also inhibit enzymes like cholinesterase and beta-secretase .
Biochemical Pathways
The inhibition of enzymes like cholinesterase and beta-secretase suggests that it may affect pathways related to neurotransmission and amyloid plaque formation .
Result of Action
Some piperidine derivatives have shown antiaggregatory and antioxidant effects, suggesting potential protective effects against oxidative stress and clot formation .
Biochemische Analyse
Biochemical Properties
1-[(Thiophen-3-yl)methyl]piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .
Cellular Effects
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can alter metabolic pathways within the cell, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-[(Thiophen-3-yl)methyl]piperidin-3-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites within the cell. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of specific biomolecules, thereby altering the overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
1-[(Thiophen-3-yl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-2-1-4-12(7-10)6-9-3-5-13-8-9/h3,5,8,10H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKCNYFHBKOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)


![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)



![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

